molecular formula C24H22FNO2 B586569 [1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone CAS No. 1537889-11-4

[1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B586569
CAS No.: 1537889-11-4
M. Wt: 375.4 g/mol
InChI Key: WOWBAWORWZVPCY-UHFFFAOYSA-N
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Description

[1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone is a synthetic indole-derived compound designed for forensic and clinical research applications. As an analog of scheduled synthetic cannabinoids like AM-2201 , its primary research value lies in its interaction with the endocannabinoid system. This compound is intended for use as an analytical reference standard in the development and validation of methods for detecting and quantifying novel psychoactive substances (NPS) in biological matrices . Researchers utilize it to study the metabolic pathways of synthetic cannabinoids, investigate their pharmacokinetics and pharmacodynamics, and understand the structure-activity relationships that govern binding to cannabinoid receptors CB1 and CB2 . The mechanism of action for this class of compounds involves functioning as a potent agonist at central CB1 and peripheral CB2 receptors, with documented affinity significantly greater than that of Δ9-tetrahydrocannabinol (THC) . Activation of these G-protein coupled receptors modulates adenylate cyclase activity and influences various ion channels, leading to the observed physiological and psychological effects. The presence of the 7-hydroxyindole moiety is a key structural feature, as hydroxylation is a major metabolic step for similar compounds, often leading to phase II conjugation and the formation of glucuronide metabolites . This makes the compound highly relevant for metabolism and excretion studies. It is critical to note that this product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is a controlled substance in multiple jurisdictions , and handling should comply with all applicable local, state, and federal laws and regulations.

Properties

IUPAC Name

[1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO2/c25-14-4-1-5-15-26-16-21(19-11-7-13-22(27)23(19)26)24(28)20-12-6-9-17-8-2-3-10-18(17)20/h2-3,6-13,16,27H,1,4-5,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWBAWORWZVPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC=C4O)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017863
Record name AM-2201 7-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537889-11-4
Record name AM-2201 7-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM2201 7-hydroxyindole metabolite involves the hydroxylation of AM2201. The process typically includes the use of specific reagents and catalysts to introduce a hydroxyl group at the 7-position of the indole ring. The reaction conditions often involve controlled temperatures and pH levels to ensure the selective hydroxylation of the indole ring .

Industrial Production Methods

the synthesis would likely follow similar protocols to those used in laboratory settings, with scaled-up reaction vessels and more stringent control of reaction parameters to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

AM2201 7-hydroxyindole metabolite can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may revert the compound to AM2201 .

Scientific Research Applications

AM2201 7-hydroxyindole metabolite is primarily used in forensic and analytical research to study the metabolism of synthetic cannabinoids. It helps in understanding the metabolic pathways and identifying the metabolites present in biological samples. This information is crucial for developing analytical methods for detecting synthetic cannabinoid use in forensic toxicology .

Mechanism of Action

The mechanism of action of AM2201 7-hydroxyindole metabolite is not well-studied. as a metabolite of AM2201, it is likely to interact with cannabinoid receptors in the body. AM2201 itself is a potent agonist of cannabinoid receptors type 1 and type 2, and its metabolites may retain some of this activity .

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound belongs to the naphthoylindole class of SCRAs. Key structural analogs and their differences are summarized below:

Compound Name Substituents on Indole/Naphthoyl Key Structural Differences Pharmacological Impact
AM-2201 1-(5-Fluoropentyl)indol-3-yl; no hydroxyl Lacks 7-hydroxy group Higher lipophilicity; increased CB1 affinity
JWH-018 1-Pentylindol-3-yl; no fluorine or hydroxyl Non-fluorinated pentyl chain Lower potency compared to fluorinated analogs
JWH-122 4-Methylnaphthoyl; 1-pentylindol-3-yl Methylated naphthoyl Enhanced receptor binding due to steric effects
MAM-2201 4-Methylnaphthoyl; 5-fluoropentyl Methylated naphthoyl Increased metabolic resistance
JWH-250 2-Methoxyphenyl ethanone; 1-pentylindol-3-yl Methoxyphenyl head group Distinct receptor interaction profile
[Target Compound] 7-Hydroxyindol-3-yl; 5-fluoropentyl Hydroxyl at C7 of indole Potential for glucuronidation; altered solubility

Structure-Activity Relationships (SAR)

  • 5-Fluoropentyl Chain : Fluorination increases lipid solubility and CB1 receptor binding by reducing metabolic degradation of the alkyl chain .
  • Naphthoyl Modifications : Methylation (e.g., JWH-122) or methoxy substitutions (e.g., JWH-250) enhance receptor affinity through steric or electronic effects .

Pharmacological and Metabolic Comparisons

  • Receptor Affinity: Non-hydroxylated analogs like AM-2201 exhibit high CB1 affinity (Ki < 1 nM) due to fluoropentyl-induced lipophilicity . The 7-hydroxy variant likely has reduced affinity due to polarity but may retain activity if the hydroxyl group participates in receptor interactions.
  • Metabolism : Fluoropentyl chains resist ω-hydroxylation, prolonging half-life . However, the 7-hydroxy group in the target compound could accelerate elimination via conjugation, reducing duration of action compared to AM-2201 .
  • Detection: Hydroxylation complicates gas chromatography-mass spectrometry (GC-MS) analysis due to derivatization requirements, unlike non-polar analogs .

Biological Activity

[1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone, commonly referred to as a synthetic cannabinoid, is part of a class of compounds known for their interaction with cannabinoid receptors in the body. This article explores its biological activity, pharmacological properties, and potential implications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety substituted with a fluoropentyl group and a naphthalenylmethanone. This configuration is believed to influence its binding affinity and efficacy at cannabinoid receptors.

Synthetic cannabinoids like [1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone primarily exert their effects by binding to the CB1 and CB2 cannabinoid receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes including appetite, pain sensation, mood, and memory.

Binding Affinity

Research indicates that this compound has a high binding affinity for CB1 receptors, which are predominantly located in the central nervous system. The potency of synthetic cannabinoids often surpasses that of natural cannabinoids like THC (delta-9-tetrahydrocannabinol) due to their structural modifications.

Pharmacological Effects

The biological activity of [1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone includes:

  • Psychoactive Effects : Users report effects similar to those of THC, including euphoria, altered perception, and relaxation.
  • Anxiolytic Properties : Some studies suggest that synthetic cannabinoids may exhibit anxiolytic effects, although this can vary widely among different compounds.
  • Potential for Addiction : There is evidence indicating that synthetic cannabinoids can lead to dependence and withdrawal symptoms upon cessation.

Case Study 1: Toxicological Reports

A case study involving the analysis of urine samples from individuals using synthetic cannabinoids showed significant levels of [1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone metabolites. This highlights its prevalence in recreational drug use and potential for abuse (ResearchGate) .

Case Study 2: Behavioral Studies

In behavioral studies conducted on animal models, exposure to synthetic cannabinoids resulted in altered locomotor activity and anxiety-like behaviors. These findings suggest that the compound can significantly affect central nervous system functioning (Science.gov) .

Comparative Analysis with Other Synthetic Cannabinoids

Compound NameCB1 Binding AffinityPsychoactive EffectsAnxiolytic Effects
[1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanoneHighYesVariable
AM-2201Very HighYesYes
JWH-018ModerateYesNo

Q & A

Q. What are the optimal multi-step synthesis strategies for [1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone?

A convergent synthesis approach is typically employed, starting with functionalized indole and naphthalene precursors. Key steps include:

  • Protection of the 7-hydroxy group on the indole moiety using tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during alkylation .
  • Introduction of the 5-fluoropentyl chain via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity at the indole nitrogen .
  • Methanone linkage formation between the indole and naphthalene rings using Friedel-Crafts acylation or Suzuki-Miyaura coupling .
  • Final deprotection under mild acidic conditions (e.g., TBAF in THF) to yield the target compound .
    Computer-aided tools like Chematica can optimize reaction sequences and predict yields .

Q. How is the molecular structure of this compound validated experimentally?

  • X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves the 3D arrangement, confirming bond angles and stereochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., fluorine coupling patterns in 19^19F NMR) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+^+ peaks) .

Q. What role does isotope labeling (e.g., deuterium) play in studying this compound?

Deuterated analogs (e.g., replacing the 5-fluoropentyl chain with a deuterated alkyl group) enable:

  • Metabolic tracing : Tracking metabolic pathways via LC-MS/MS .
  • NMR signal simplification : Reducing signal overlap in complex spectra .

Q. Which analytical methods ensure purity and identity during synthesis?

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) .
  • GC-MS : Detects volatile byproducts or residual solvents .
  • Melting point analysis : Validates crystallinity and batch consistency .

Advanced Research Questions

Q. How is the pharmacological activity of this compound evaluated in vitro?

  • Receptor binding assays : Competitive radioligand displacement studies (e.g., for cannabinoid receptors CB1/CB2) using [3^3H]CP-55,940 .
  • Functional assays : cAMP inhibition or β-arrestin recruitment in HEK293 cells transfected with CB receptors .
  • Selectivity screening : Profiling against off-target receptors (e.g., serotonin, dopamine) to assess specificity .

Q. How do pH and temperature affect the compound's stability?

  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks. Analyze degradation via HPLC:

    ConditionDegradation Products% Remaining
    pH 2.0 (HCl)Hydrolyzed indole derivatives65%
    pH 9.0 (NaOH)Naphthalene oxidation products72%
    Neutral (RT)None detected98%

Q. How are contradictions in spectroscopic data resolved during structural analysis?

  • Dynamic NMR : Resolves conformational exchange broadening in 1^1H NMR (e.g., rotameric fluorine effects) .
  • DFT calculations : Predict 13^13C chemical shifts using Gaussian09 and compare with experimental data .
  • Crystallographic redundancy : Collect multiple datasets to confirm bond lengths (e.g., C–F = 1.38 ± 0.02 Å) .

Q. What strategies identify biological targets beyond canonical receptors?

  • Chemoproteomics : Use photoaffinity probes with a diazirine tag to capture interacting proteins in cell lysates .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries identify sensitivity genes in cancer cell lines .

Q. How are analytical methods validated for quantifying this compound in biological matrices?

  • LC-MS/MS validation parameters :

    ParameterRequirementResult
    LinearityR2^2 ≥ 0.990.999
    LOD0.1 ng/mL0.08 ng/mL
    LOQ0.3 ng/mL0.25 ng/mL
    Recovery (%)85–115%92%

Q. What computational models predict the compound’s ADMET properties?

  • Molecular dynamics (MD) simulations : Assess membrane permeability (logP = 4.2) using GROMACS .
  • Docking studies : AutoDock Vina predicts binding poses in CB1 (ΔG = -9.8 kcal/mol) .
  • In silico toxicity : Derek Nexus screens for hepatotoxicity risks (e.g., structural alerts for naphthoquinones) .

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